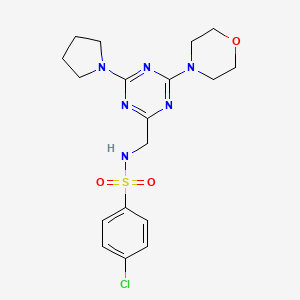

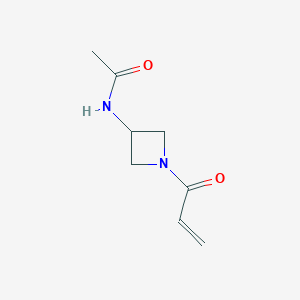

![molecular formula C7H6Br2N2 B2927716 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide CAS No. 67058-79-1](/img/structure/B2927716.png)

3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 67058-76-8 . It has a molecular weight of 197.03 . The compound is stored in an inert atmosphere and under -20C .

Molecular Structure Analysis

The InChI code for “3-bromo-1H-pyrrolo[2,3-c]pyridine” is1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H . The InChI key is DAGAQTLMZAEUKX-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” are not available, bromopyridines are known to participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a solid substance . It is shipped in a cold pack . The storage temperature is under -20C in an inert atmosphere .科学的研究の応用

Synthesis of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide, synthesized from commercially available 3,5-lutidine, serves as a precursor for hyperbranched polyelectrolytes. The polymerization of these monomers, observed through 1H NMR, yields new hyperbranched poly[3,5-bis(alkylene)pyridinium]s. The structures and properties of these polyelectrolytes have been characterized, showing potential applications in materials science and engineering (Monmoton et al., 2008).

Bromination Reactions in Organic Synthesis

The compound's related derivatives, such as pyridinium hydrobromide perbromide, have been utilized as efficient catalysts and brominating agents in organic synthesis. For instance, it catalyzes the aziridination of olefins using Chloramine-T, leading to moderate to good yields of aziridines, demonstrating its versatility in introducing nitrogen-containing functional groups into organic molecules (Ali, Nikalje, & Sudalai, 1999).

Electrocatalytic Deposition and Material Science Applications

Research also explores the electrocatalytic properties of bromide ions in the presence of pyrrole, leading to the deposition of polypyrrole with improved electronic conductivities. This indicates potential applications in the fabrication of conductive polymers and materials for electronic devices (Beck & Oberst, 1992).

Development of Antifungal and Antibacterial Agents

New pyrrolidine alkaloids isolated from marine-derived fungi, which include structures similar to 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide, have shown promising antifungal and antibacterial activities. This opens avenues for the development of new pharmaceutical compounds targeting resistant microbial strains (Tsuda et al., 2005).

Catalysis and Synthetic Chemistry

The synthesis and functionalization of compounds related to 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide have been explored for their applications in creating complex molecular structures, such as variolin B and deoxyvariolin B. These processes leverage palladium-mediated functionalization, highlighting the compound's utility in the construction of pharmacologically relevant molecules (Baeza et al., 2010).

Safety and Hazards

将来の方向性

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These compounds are being developed as potential cancer therapeutics, indicating promising future directions for “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” and related compounds .

特性

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-c]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJROMFDCYJGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

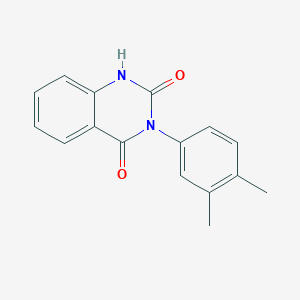

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)

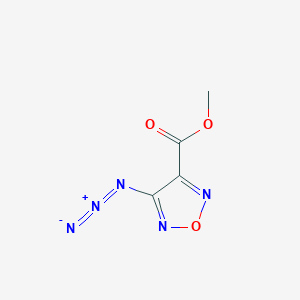

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

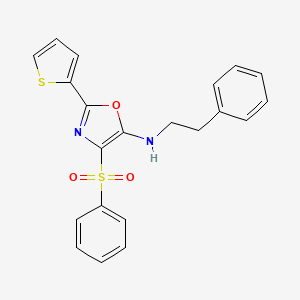

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)